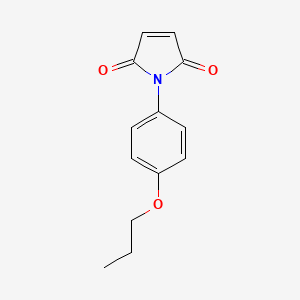
2-(1-Oxoisoquinolin-2(1H)-YL)acetic acid
Descripción general
Descripción
2-(1-Oxoisoquinolin-2(1H)-YL)acetic acid, also known as OIA, is an important organic compound used in many different research applications. OIA has a wide range of uses in the laboratory, including synthesis, scientific research, and biochemical and physiological studies. OIA has been used in the laboratory for decades, and its versatility has made it a popular choice for researchers in a variety of disciplines.
Aplicaciones Científicas De Investigación
2-(1-Oxoisoquinolin-2(1H)-YL)acetic acid has many applications in scientific research. It is commonly used as a reagent in organic synthesis and has been used in the synthesis of various compounds, such as amino acids, peptides, and nucleosides. 2-(1-Oxoisoquinolin-2(1H)-YL)acetic acid has also been used in the synthesis of a wide range of pharmaceuticals, including antibiotics, antifungals, and antivirals. Additionally, 2-(1-Oxoisoquinolin-2(1H)-YL)acetic acid has been used in the synthesis of a variety of other compounds, such as dyes, pigments, and fragrances.
Mecanismo De Acción
The mechanism of action of 2-(1-Oxoisoquinolin-2(1H)-YL)acetic acid is not well understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, which can lead to increased alertness and improved cognitive performance.
Efectos Bioquímicos Y Fisiológicos
2-(1-Oxoisoquinolin-2(1H)-YL)acetic acid has been studied for its biochemical and physiological effects. Studies have shown that 2-(1-Oxoisoquinolin-2(1H)-YL)acetic acid can act as an inhibitor of the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the brain. This can lead to improved cognitive performance, increased alertness, and increased concentration. Additionally, 2-(1-Oxoisoquinolin-2(1H)-YL)acetic acid has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-Oxoisoquinolin-2(1H)-YL)acetic acid is a versatile compound that has many advantages for laboratory experiments. It is relatively easy to synthesize, stable, and non-toxic. Additionally, 2-(1-Oxoisoquinolin-2(1H)-YL)acetic acid is inexpensive and readily available. However, there are some limitations to using 2-(1-Oxoisoquinolin-2(1H)-YL)acetic acid in laboratory experiments. For example, 2-(1-Oxoisoquinolin-2(1H)-YL)acetic acid is not soluble in water, so it must be dissolved in an organic solvent before use. Additionally, 2-(1-Oxoisoquinolin-2(1H)-YL)acetic acid is sensitive to light and air, so it must be stored in a dark, airtight container.
Direcciones Futuras
The versatility of 2-(1-Oxoisoquinolin-2(1H)-YL)acetic acid makes it an attractive compound for researchers in many different disciplines. As such, there are many potential future directions for 2-(1-Oxoisoquinolin-2(1H)-YL)acetic acid research. For example, 2-(1-Oxoisoquinolin-2(1H)-YL)acetic acid could be further studied for its anti-cancer properties, as well as its potential use in the treatment of neurological disorders. Additionally, 2-(1-Oxoisoquinolin-2(1H)-YL)acetic acid could be studied as a potential therapeutic agent for the treatment of inflammation, oxidative stress, and other diseases. 2-(1-Oxoisoquinolin-2(1H)-YL)acetic acid could also be studied for its potential use in the synthesis of new drugs and other compounds. Finally, 2-(1-Oxoisoquinolin-2(1H)-YL)acetic acid could be studied for its potential use in the development of new diagnostic tools and techniques.
Propiedades
IUPAC Name |
2-(1-oxoisoquinolin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-10(14)7-12-6-5-8-3-1-2-4-9(8)11(12)15/h1-6H,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAQTXRPPCAWTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN(C2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348870 | |
| Record name | (1-Oxoisoquinolin-2(1H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Oxoisoquinolin-2(1H)-YL)acetic acid | |
CAS RN |
59139-93-4 | |
| Record name | (1-Oxoisoquinolin-2(1H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-Nitro-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1361176.png)




